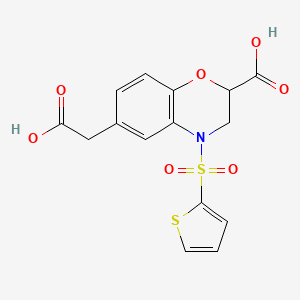

6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Descripción

6-(Carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a structural motif widely explored in medicinal chemistry for its bioactivity and versatility. This compound features:

- 2-Thienylsulfonyl group at position 4, introducing a heterocyclic aromatic system that may influence receptor binding selectivity and metabolic stability.

The benzoxazine core is critical for interactions with cysteinyl leukotriene receptors (CysLT1R and CysLT2R), as evidenced by structural studies showing that substitutions at positions 4 and 6 modulate ligand-receptor binding and selectivity .

Propiedades

IUPAC Name |

6-(carboxymethyl)-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO7S2/c17-13(18)7-9-3-4-11-10(6-9)16(8-12(23-11)15(19)20)25(21,22)14-2-1-5-24-14/h1-6,12H,7-8H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBJAUGTGKXSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1S(=O)(=O)C3=CC=CS3)C=C(C=C2)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

6-(Carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, with CAS number 866134-97-6, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Biological Activity Overview

The biological activities of benzoxazine derivatives, including the compound , have been extensively studied. The following sections summarize key findings regarding its anticancer properties and other relevant activities.

Anticancer Activity

Recent studies have indicated that compounds within the benzoxazine class exhibit promising anticancer properties. For instance, a study highlighted that certain 1,4-benzoxazines demonstrated significant anti-proliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 7.84 - 16.2 |

| MDA-MB-231 (Breast) | 7.84 - 16.2 |

| MIA PaCa-2 (Pancreas) | 7.84 - 16.2 |

| U-87 MG (Brain) | 7.84 - 16.2 |

These findings suggest that modifications to the benzoxazine structure can enhance anticancer efficacy .

The mechanism by which benzoxazines exert their anticancer effects includes:

- Inhibition of Angiogenesis : Certain derivatives were found to inhibit angiogenesis, a critical process in tumor growth and metastasis.

- Dual Mechanism : Some compounds exhibited dual antiangiogenic mechanisms by targeting thrombin and integrin pathways .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells, thereby reducing tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzoxazine ring can significantly influence biological activity. For example:

- The presence of hydroxyl groups enhances binding interactions and overall efficacy against cancer cell lines.

- Substitutions at the nitrogen position also play a crucial role in improving activity against specific cancers .

Case Studies

A notable case study involved synthesizing a series of benzoxazine derivatives and evaluating their effects against various cancer cell lines. The results demonstrated that compounds with specific functional groups exhibited higher inhibitory rates on cell proliferation compared to others without such modifications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds structurally related to 6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit significant antibacterial properties. For instance, Kadian et al. (2012) synthesized various 1,4-benzoxazine analogues and evaluated their antibacterial efficacy against several pathogens, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that benzoxazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The incorporation of thienylsulfonyl groups is hypothesized to enhance the pharmacological profile of these compounds.

Materials Science

Polymer Applications

In materials science, 6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid serves as a precursor for synthesizing advanced polymers. Yao et al. (2014) demonstrated the use of sulfonic acid-containing benzoxazine monomers in proton exchange membranes for direct methanol fuel cells. These polymers exhibited improved conductivity and thermal stability, making them suitable for energy applications.

Energy Technology

Fuel Cells

The compound's application in fuel cells is particularly noteworthy. Its structural characteristics allow it to function effectively as a component in proton exchange membranes, which are critical for the efficiency of fuel cells. The presence of sulfonic acid groups enhances proton conductivity while maintaining mechanical integrity under operational conditions.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological properties of the target compound with related derivatives:

¹Calculated based on molecular formula C₁₄H₁₃NO₇S₂.

Structure-Activity Relationship (SAR) Insights

- Chloro (e.g., CAS 866134-42-1): Increases lipophilicity and CysLT1R selectivity but reduces metabolic stability . Ethylsulfonyl (e.g., CAS 866051-05-0): Introduces steric bulk, which may reduce receptor binding affinity .

Position 4 Substitutions :

- 2-Thienylsulfonyl (target compound): The sulfur-containing heterocycle may engage in π-π stacking or sulfur-π interactions with aromatic residues in CysLT receptors, influencing subtype selectivity .

- Methylsulfonyl (e.g., CAS 866134-42-1): Smaller substituent favors CysLT1R binding but lacks subtype discrimination .

- Phenylsulfonyl (e.g., CAS 866051-05-0): Larger aromatic group may sterically hinder binding to CysLT2R .

Pharmacological and Physicochemical Data

- Receptor Binding : The target compound’s dual sulfonyl and carboxyl groups may enable simultaneous interactions with both CysLT1R and CysLT2R, as suggested by docking studies of similar benzoxazine derivatives .

- Solubility : The carboxymethyl group significantly improves aqueous solubility compared to chloro or ethylsulfonyl analogues, addressing a common limitation of benzoxazine-based drugs .

- Synthetic Accessibility : Derivatives with simpler substitutions (e.g., methylsulfonyl) are easier to synthesize, as seen in the high yields (69–89%) of ethyl ester intermediates .

Q & A

Basic: What are the recommended synthetic routes for 6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The compound’s synthesis likely involves multi-step functionalization of a benzoxazine core. For example:

- Step 1: Introduce the carboxymethyl group via alkylation of the benzoxazine nitrogen using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Step 2: Sulfonylation at the 4-position using 2-thienylsulfonyl chloride in anhydrous dichloromethane with pyridine as a base (0–5°C to room temperature, 12–24 hours). Monitor yield via TLC or HPLC; excess sulfonyl chloride may improve conversion but risks side reactions .

- Final Step: Carboxylic acid activation (if needed) using H₂O/THF under acidic hydrolysis.

Key Variables: Temperature control during sulfonylation minimizes decomposition, while stoichiometric ratios of sulfonyl chloride (1.2–1.5 equiv) balance yield and purity .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., thienylsulfonyl protons at δ 7.2–7.8 ppm; benzoxazine methylene at δ 3.5–4.2 ppm). Overlapping signals (e.g., diastereotopic protons) may require 2D NMR (COSY, HSQC) .

- HPLC: Use a C18 column with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M TBAH (pH 5.5) for resolving polar impurities. Adjust pH ±0.02 to separate co-eluting epimers .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ ~435–440 Da). Isotopic patterns distinguish sulfur-containing fragments .

Intermediate: How can researchers assess purity and identify structurally related impurities?

Answer:

- Impurity Profiling: Spiking experiments with synthesized analogs (e.g., des-carboxymethyl or des-sulfonyl derivatives) help identify unknown peaks in HPLC .

- Limit Tests: Pharmacopeial guidelines recommend ≤0.1% for unspecified impurities. Use UV detection at 210–254 nm for sulfonamide/carboxylic acid chromophores .

- Stability-Indicating Methods: Stress testing (heat, light, pH 1–13) reveals degradation products. For example, acidic conditions may hydrolyze the sulfonamide group, generating thiophene-2-sulfonic acid .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from differential solubility in DMSO vs. aqueous buffers .

- Structural Confirmation: Re-test batches with validated purity (>98% by HPLC) to exclude impurity-mediated effects.

- Computational Validation: Perform docking studies to verify target binding. The thienylsulfonyl group’s electron-withdrawing effects may alter binding affinity compared to phenyl analogs .

Advanced: What strategies optimize the compound’s stability in long-term storage?

Answer:

- Storage Conditions: Lyophilized solids stored at –20°C in amber vials under argon show <5% degradation over 12 months. Avoid aqueous solutions due to hydrolysis risks .

- Excipient Screening: Co-formulation with cyclodextrins or mannitol improves thermal stability (tested via TGA/DSC) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- QSAR Studies: Correlate logP (calculated via ChemDraw) with solubility. The carboxymethyl group (logP ~−1.5) improves hydrophilicity but may reduce membrane permeability .

- Metabolism Prediction: CYP450 docking (e.g., AutoDock Vina) identifies vulnerable sites (e.g., sulfonamide cleavage). Introduce fluorine at the thienyl ring to block oxidative metabolism .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under photolytic conditions?

Answer:

- Photodegradation Pathways: UV irradiation (λ = 254 nm) induces sulfonamide bond cleavage, forming thiophene-2-sulfonic acid and benzoxazine fragments (confirmed via LC-MS). Use LC-PDA to track time-dependent degradation .

- Protective Measures: Incorporate UV filters (e.g., titanium dioxide) in formulation or use opaque packaging .

Advanced: How do stereochemical considerations impact synthetic outcomes and biological activity?

Answer:

- Chiral Centers: The benzoxazine ring’s 3,4-dihydro structure may adopt chair conformations, influencing sulfonylation regioselectivity. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers .

- Activity Correlation: Test isolated enantiomers in bioassays. For example, the (R)-configuration at C4 may enhance binding to serine proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.